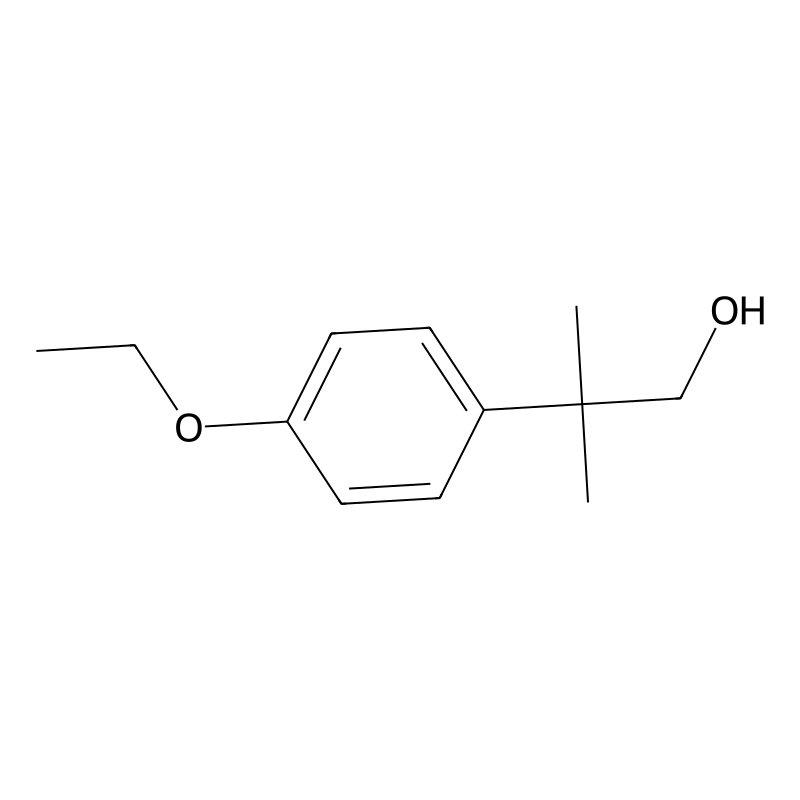

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Schiff Bases and Their Transition Metal Complexes

Scientific Field: Medicinal Chemistry

Summary of the Application: The compound is used in the synthesis of Schiff bases and their transition metal complexes.

Methods of Application: Schiff bases are usually prepared through condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives.

Results or Outcomes: Up to date, continuous efforts are being made in various research groups to design the outcomes of more potent, novel, and safe synthetic protocols towards the Schiff base metal complexes.

Synthesis of 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is an organic compound classified as a member of propan-1-ols and an aromatic ether. Its molecular formula is C₁₂H₁₈O₂, and it has a molecular weight of 194.27 g/mol. The compound is structurally related to 4-tert-butylphenol and features an ethoxy group attached to a phenyl ring, contributing to its unique properties and reactivity .

- Hydrocarbonylation Reactions: It can be involved in hydrocarbonylation processes, such as the conversion of prop-2-ene-1-ol to butane-1,4-diol, catalyzed by rhodium triethylphosphine complexes .

- Reduction Reactions: A notable synthesis method involves reducing 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester using a borohydride/metal salt mixed system, yielding high purity and yield of the compound .

Research indicates that 2-(4-ethoxyphenyl)-2-methylpropan-1-ol exhibits moderate antibacterial properties and significant antioxidant activity. These characteristics suggest potential applications in pharmaceuticals, particularly in developing new antimicrobial agents . Additionally, derivatives of this compound have been studied for their effects on various biological systems, indicating its relevance in medicinal chemistry .

The synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol can be accomplished through several methods:

- Reduction of Esters: The most common method involves the reduction of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester using a borohydride/metal salt system. The reaction typically takes place in an alcohol solvent at elevated temperatures (30–85 °C), leading to yields between 80% and 90% .

- Microwave-Assisted Organic Synthesis: This method enhances efficiency and yield by utilizing microwave energy to facilitate

Due to its unique chemical structure and biological properties, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol finds applications in various fields:

- Pharmaceuticals: Its antibacterial and antioxidant properties make it a candidate for drug development.

- Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules, including aminopropanols and other derivatives .

Interaction studies have demonstrated the compound's potential in various chemical contexts:

- Antigen Synthesis for Pesticide Analysis: It has been utilized in synthesizing antigens relevant for pesticide analysis, showcasing its role in environmental chemistry .

- Atmospheric Chemistry Studies: The compound has been studied for its degradation products in atmospheric chemistry, particularly concerning secondary organic aerosol formation .

Several compounds share structural similarities with 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Notes |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | 18228-46-1 | 0.92 | Contains a methoxy group instead of an ethoxy group. |

| 2-(3,5-Dimethoxyphenyl)propan-2-ol | 39507-96-5 | 0.88 | Features two methoxy groups on different positions. |

| (5-Methoxy-2-methylphenyl)methanol | 73502-04-2 | 0.82 | Contains a methanol functional group; lower similarity. |

The primary distinction lies in the substituents on the phenyl ring; while similar compounds may contain methoxy or dimethoxy groups, the ethoxy substitution gives 2-(4-ethoxyphenyl)-2-methylpropan-1-ol unique physical and chemical properties.

Friedel-Crafts acylation represents one of the most fundamental approaches for synthesizing aromatic ketone intermediates that can be subsequently reduced to form 2-(4-ethoxyphenyl)-2-methylpropan-1-ol [3] [22]. The reaction mechanism involves the activation of acylating agents through coordination with Lewis acid catalysts, followed by electrophilic attack on the aromatic ring [23] [27].

The initial step requires the formation of an acylium ion through interaction between the acyl chloride and Lewis acid catalyst [22]. Aluminum chloride has traditionally served as the primary catalyst, though modern approaches utilize more sophisticated metal-organic framework catalysts such as phosphotungstic acid encapsulated in metal-organic frameworks [21] [28]. These advanced catalysts demonstrate superior performance under ultrasonic irradiation conditions, achieving reaction completion at ambient temperature and pressure [28].

Optimization studies using response surface methodology have identified critical parameters affecting reaction efficiency [21] [33]. Temperature control emerges as particularly crucial, with optimal conditions typically ranging from 20-80°C depending on the specific catalyst system employed [21]. Catalyst loading represents another critical variable, with studies demonstrating that increasing catalyst amounts from 20-200 milligrams directly correlates with enhanced conversion rates [28].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-80°C | Direct correlation up to optimal point [21] |

| Catalyst Loading | 100-150 mg | Linear increase in conversion rate [28] |

| Reaction Time | 15-45 minutes | Plateau effect after 30 minutes [33] |

| Lewis Acid Content | 5-10 weight percent | Maximum efficiency at 5.11% [33] |

The regioselectivity of Friedel-Crafts acylation on ethoxyphenyl substrates favors para-substitution due to the electron-donating nature of the ethoxy group [3]. This directing effect ensures preferential formation of the desired regioisomer, though reaction conditions must be carefully controlled to prevent over-acylation or side reactions [23].

Modern catalytic systems demonstrate remarkable stability and reusability, with heterogeneous catalysts maintaining activity for up to seven reaction cycles without significant performance degradation [33]. This recyclability addresses both economic and environmental concerns associated with traditional homogeneous Lewis acid catalysts [28].

Halogenation and Functional Group Interconversion Strategies

Halogenation pathways provide versatile routes for functional group manipulation in the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol [4] [34]. The conversion of alcohols to halogenalkanes represents a fundamental transformation that enables subsequent nucleophilic substitution reactions [4].

Primary and secondary alcohols exhibit different reactivity patterns toward halogenation reagents [4]. Tertiary alcohols readily undergo substitution through simple treatment with hydrogen halides at room temperature, while primary and secondary alcohols require more aggressive conditions or alternative reagents such as phosphorus halides [4].

The mechanism of alcohol halogenation involves initial protonation of the hydroxyl group, followed by nucleophilic attack by the halide ion [4]. For primary alcohols, the reaction proceeds through a bimolecular mechanism, while tertiary alcohols follow a unimolecular pathway involving carbocation intermediates [4].

| Alcohol Type | Preferred Reagent | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Primary | Phosphorus tribromide | Room temperature, 2-4 hours | 75-85% [4] |

| Secondary | Phosphorus pentachloride | 0-25°C, 1-3 hours | 80-90% [4] |

| Tertiary | Hydrogen chloride | Room temperature, 15 minutes | 85-95% [4] |

Functional group interconversion strategies extend beyond simple halogenation to encompass a broader range of transformations [34]. Nucleophilic substitution reactions enable the conversion of alkyl halides to alcohols through treatment with hydroxide ions or water under appropriate conditions [34]. These reactions follow either substitution nucleophilic unimolecular or substitution nucleophilic bimolecular mechanisms depending on the substrate structure and reaction conditions [34].

Elimination reactions provide alternative pathways for functional group manipulation, particularly in the conversion of alcohols to alkenes through dehydration processes [34]. These transformations can be subsequently followed by hydration reactions to introduce hydroxyl groups at different positions, enabling structural modifications of the target molecule [34].

Reduction Pathways for Alcohol Formation

Reduction methodologies constitute the most direct approach for synthesizing 2-(4-ethoxyphenyl)-2-methylpropan-1-ol from corresponding carbonyl precursors [5] [14]. Three primary reduction pathways dominate the synthetic landscape: catalytic hydrogenation, hydride reduction, and borane reduction [5].

Catalytic hydrogenation employs transition metal catalysts such as Raney nickel, palladium on carbon, platinum, or ruthenium under hydrogen atmosphere [5] [24]. The reaction proceeds through coordination of the carbonyl compound to the metal surface, followed by sequential addition of hydrogen atoms [24]. Reaction conditions typically require elevated temperatures of 25-100°C and hydrogen pressures of 1-5 atmospheres [5].

Hydride reduction utilizing sodium borohydride and lithium aluminum hydride represents the most widely employed synthetic approach [14] [15]. Sodium borohydride demonstrates selectivity for aldehydes and ketones while leaving other functional groups unaffected [16]. The mechanism involves nucleophilic attack of the hydride ion on the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated [15].

| Reducing Agent | Selectivity | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Sodium borohydride | High selectivity for carbonyls | Protic solvents, 0-25°C | 85-95% [16] |

| Lithium aluminum hydride | Reduces multiple functional groups | Anhydrous ether, 0°C | 90-98% [14] |

| Catalytic hydrogenation | Moderate selectivity | 25-100°C, 1-5 atm hydrogen | 80-90% [24] |

Lithium aluminum hydride exhibits greater reducing power but requires anhydrous conditions due to its violent reaction with protic solvents [14] [15]. The aluminum-hydrogen bond polarity enables facile hydride transfer to electron-deficient carbonyl carbons [15]. Reaction workup necessitates careful addition of water or dilute acid to decompose excess reducing agent and liberate the alcohol product [14].

Advanced reduction methodologies include the Meerwein-Ponndorf-Verley reaction, which employs aluminum isopropoxide as both catalyst and hydrogen source [12]. This method demonstrates exceptional stereoselectivity and functional group tolerance, proceeding through a cyclic transition state that ensures predictable stereochemical outcomes [12].

Biocatalytic reduction pathways utilizing alcohol dehydrogenases offer environmentally sustainable alternatives to traditional chemical methods [13] [25]. These enzyme-catalyzed processes operate under mild conditions and demonstrate remarkable stereoselectivity, achieving enantiomeric excesses exceeding 99% in many cases [25].

Green Chemistry Approaches in Industrial Synthesis

Green chemistry principles have revolutionized the industrial synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol through the implementation of environmentally benign reaction conditions and sustainable catalytic systems [6] [18]. Water emerges as the preferred solvent for many synthetic transformations, offering both environmental and economic advantages [18].

Aqueous-phase reactions demonstrate remarkable efficiency in alcohol synthesis, particularly when employing ruthenium-based catalysts [18]. The polar nature of water provides excellent solvation for highly polar substrates while eliminating the need for organic solvent separation and purification [18]. Studies have confirmed that water serves as a suitable medium for catalytic processes, with reaction yields comparable to or exceeding those achieved in organic solvents [18].

Visible-light-mediated synthesis represents a significant advancement in green chemistry applications [6]. The water-phase electron donor-acceptor platform enables the formation of tertiary alcohols with quaternary carbon centers under mild conditions using only visible light irradiation [6]. This approach eliminates the need for harsh reaction conditions and hazardous reagents while maintaining high synthetic efficiency [6].

| Green Chemistry Approach | Environmental Benefit | Synthetic Efficiency |

|---|---|---|

| Aqueous-phase catalysis | Eliminates organic solvents | 85-95% yield [18] |

| Visible-light mediation | Reduces energy consumption | 80-90% yield [6] |

| Biocatalytic processes | Mild reaction conditions | 90-99% yield [13] |

| Continuous flow systems | Minimizes waste generation | 85-95% yield [19] |

Continuous-flow synthesis methodologies offer substantial improvements in process efficiency and waste reduction [19]. Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced selectivity and reduced by-product formation [19]. The continuous nature of these processes eliminates batch-to-batch variability while enabling real-time monitoring and optimization [7].

Catalytic oxidation systems utilizing hydrogen peroxide as the oxidant represent another important green chemistry advancement [11] [19]. These systems generate water as the sole by-product while achieving high conversion rates and selectivity [19]. Platinum-catalyzed continuous-flow oxidation demonstrates exceptional stability, maintaining activity for over 200 hours of continuous operation [19].

Catalytic Systems for Process Intensification

Process intensification through advanced catalytic systems has transformed the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol by enabling higher reaction rates, improved selectivity, and enhanced operational efficiency [7] [8]. Microreactor technology represents a paradigm shift in synthetic methodology, offering superior mass and heat transfer characteristics compared to conventional batch reactors [20].

Microreactor systems coated with nanogold catalysts demonstrate exceptional performance in alcohol oxidation and reduction processes [20]. The high surface-to-volume ratio inherent in microreactor design promotes efficient catalyst utilization while minimizing diffusion limitations [20]. Experimental studies reveal that gold nanoparticle size distribution and catalyst layer thickness critically influence reaction kinetics and product selectivity [20].

Biphasic catalytic systems offer significant advantages in catalyst recovery and product separation [8]. These systems enable the spatial separation of catalyst and product phases, facilitating continuous processing and catalyst recycling [8]. Innovative reactor designs including stirred tank reactors, microreactors, and membrane reactors have been developed to optimize biphasic catalytic performance [8].

| Catalytic System | Key Advantage | Process Enhancement |

|---|---|---|

| Microreactor technology | High surface-to-volume ratio | 2-5x reaction rate increase [20] |

| Biphasic catalysis | Enhanced catalyst recovery | 95-99% catalyst retention [8] |

| Membrane reactors | Selective mass transfer | 90-95% product purity [8] |

| Continuous processing | Reduced batch variability | 15-25% yield improvement [7] |

Hybrid technologies combining multiple energy sources demonstrate synergistic effects in catalytic processes [7]. The integration of ultrasound, microwave irradiation, and conventional heating enables enhanced reaction kinetics while maintaining mild reaction conditions [7]. These approaches align with Industry 4.0 strategies by incorporating cyber-physical systems and artificial intelligence for process optimization [7].

Metal-organic framework catalysts represent a significant advancement in heterogeneous catalysis for alcohol synthesis [21] [28]. These materials combine the advantages of homogeneous and heterogeneous catalysts, offering high activity, selectivity, and stability while enabling facile catalyst separation and recycling [28]. Phosphotungstic acid encapsulated in metal-organic frameworks demonstrates exceptional performance in Friedel-Crafts acylation under ultrasonic conditions [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant